molecular formula C18H21FN2O B248044 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide

3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide

Cat. No. B248044
M. Wt: 300.4 g/mol
InChI Key: SSQCQHFAPMVHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide, also known as BFEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 308.39 g/mol.

Mechanism of Action

The exact mechanism of action of 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide is not fully understood. However, it has been suggested that 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide may act as a modulator of the endocannabinoid system. This system plays a crucial role in regulating pain, inflammation, and mood. 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide may also act on other neurotransmitter systems such as serotonin and dopamine.
Biochemical and Physiological Effects:
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by reducing pain perception. 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, depression, and anxiety disorders. Another direction is to investigate its potential as a modulator of the endocannabinoid system and other neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method of 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide to increase its yield and solubility.

Synthesis Methods

The synthesis of 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluoroaniline with benzyl ethylamine in the presence of acetic acid to form N-(2-fluorophenyl)benzyl-ethylamine. This intermediate is then reacted with propanoyl chloride in the presence of triethylamine to form 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

properties

Product Name

3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C18H21FN2O/c1-2-21(14-15-8-4-3-5-9-15)13-12-18(22)20-17-11-7-6-10-16(17)19/h3-11H,2,12-14H2,1H3,(H,20,22)

InChI Key

SSQCQHFAPMVHER-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2

Origin of Product

United States

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